1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester
Description
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester is a pyrrole-based ester featuring a propargyl group (-C≡CH) at the 1-position and a methyl ester at the 2-position. Pyrrole derivatives are widely studied due to their versatility in organic synthesis, pharmaceutical applications, and material science. The propargyl group introduces unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable for bioconjugation and polymer chemistry.
Properties
IUPAC Name |
methyl 1-prop-2-ynylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,4-5,7H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKWOKZOSNWEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with 1H-pyrrole-2-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functionality can be reduced to the corresponding alcohol.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Chemistry: The compound is used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The propargyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester with similar pyrrole esters, based on experimental or predicted data from the evidence:
Key Observations :
- Propargyl Group : The triple bond in the propargyl substituent likely increases molecular polarity and boiling point compared to methoxymethyl or methyl groups. However, experimental data are lacking.
- Acidity/Basicity: The methoxymethyl derivative (pKa ≈ -8.24) is strongly acidic , while the amino derivative forms a hydrochloride salt, indicating basicity . The propargyl group, being electron-withdrawing, may lower pKa relative to methoxymethyl but this requires validation.
- Hydrogen Bonding: The acetylamino derivative has two hydrogen bond donors, enhancing solubility in polar solvents , whereas the propargyl compound lacks H-bond donors, favoring organic solvents.
Reactivity Differences :
- The propargyl group enables click chemistry, a feature absent in other derivatives.
- Methoxymethyl and amino groups may participate in nucleophilic substitutions or hydrogen bonding, respectively, altering reaction pathways in drug design .
Data Tables for Comparative Analysis
Biological Activity
1-Propargyl-1H-pyrrole-2-carboxylic acid methyl ester (CAS No. 104501-20-4) is a heterocyclic organic compound known for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring structure with a propargyl group and an ester functionality, which contribute to its reactivity and interaction with biological targets. Its unique structure allows it to serve as a versatile intermediate in various chemical transformations.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing drug metabolism. These interactions can lead to either inhibition or activation depending on the specific enzyme context.
- Cell Signaling Modulation : The compound can modulate cellular signaling pathways, affecting gene expression and metabolic processes. It has been shown to alter the activity of transcription factors, thereby impacting gene expression patterns.
- Binding Affinity : At the molecular level, it binds to active sites of enzymes, which can inhibit or activate their catalytic functions.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit antimicrobial properties, particularly against Plasmodium species, suggesting potential applications in antimalarial drug development .
- Antitubercular Potential : Similar compounds have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis, indicating that modifications to the pyrrole structure can enhance efficacy against tuberculosis .
Table 1: Summary of Biological Activities
Case Study: Antimalarial Activity
A study focused on optimizing pyrrole-based compounds for inhibiting dihydroorotate dehydrogenase (DHODH) in Plasmodium species demonstrated that certain derivatives of this compound showed significant selectivity and efficacy against P. falciparum while exhibiting minimal activity against mammalian enzymes, highlighting its potential as an antimalarial agent .
Case Study: Antitubercular Activity
Another investigation into pyrrole derivatives revealed that modifications could lead to enhanced activity against drug-resistant strains of tuberculosis. Compounds similar to this compound were effective against M. tuberculosis, with low cytotoxicity observed in vitro .
Stability and Degradation
The stability of this compound under laboratory conditions has been studied. It remains stable under standard conditions but may degrade over extended periods, producing metabolites that could exhibit different biological activities.
Q & A
Q. What are the common synthetic routes for 1-propargyl-1H-pyrrole-2-carboxylic acid methyl ester?
The synthesis typically involves functionalization of the pyrrole ring. A key approach includes:
- Alkylation of pyrrole precursors : Propargyl groups can be introduced via alkylation using propargyl bromide or similar reagents under basic conditions (e.g., NaOH or K₂CO₃). For example, methyl 1H-pyrrole-2-carboxylate can be alkylated at the nitrogen position to install the propargyl moiety .
- Esterification strategies : Carboxylic acid intermediates (e.g., 1-propargyl-1H-pyrrole-2-carboxylic acid) are esterified using methanol in the presence of acid catalysts like H₂SO₄ or coupling agents such as DCC/DMAP .
- Modular assembly : Multi-step routes may involve cyclization of propargyl-substituted precursors, followed by oxidation and esterification .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, the propargyl proton (≡C-H) appears as a singlet near δ 2.5–3.0 ppm, while ester carbonyls resonate at δ 165–170 ppm in ¹³C NMR .
- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 193.12 (C₈H₇NO₂) matches the expected mass .
- HPLC purity analysis : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) ensures >95% purity, critical for biological assays .
Q. What are the stability considerations for this compound under different storage conditions?
- Temperature sensitivity : Store at –20°C in anhydrous conditions to prevent ester hydrolysis.
- Light sensitivity : Protect from UV exposure to avoid decomposition of the propargyl group.
- Solvent compatibility : Stable in DMSO or DMF for short-term use; avoid aqueous bases to minimize saponification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in propargylation?
- Base selection : Use non-nucleophilic bases (e.g., DBU) to minimize side reactions. For example, K₂CO₃ in DMF at 0°C selectively targets the pyrrole nitrogen over oxygen atoms .
- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance propargyl bromide reactivity, while dichloromethane reduces unwanted polymerization .
- Catalytic additives : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- X-ray crystallography : Definitive proof of regiochemistry and hydrogen-bonding networks (e.g., dimer formation via N–H⋯O interactions) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HMBC correlations confirm ester carbonyl connectivity to the pyrrole ring .
- Comparative analysis : Cross-validate with analogs (e.g., methyl 1-methyl-1H-pyrrole-2-carboxylate) to identify substituent effects on chemical shifts .
Q. How does the propargyl group influence the compound’s reactivity in click chemistry applications?
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The terminal alkyne enables conjugation with azide-functionalized biomolecules or polymers. Optimize using Cu(I) catalysts (e.g., TBTA) in aqueous tert-butanol for >90% yield .
- Strain-promoted reactions : Propargyl derivatives react with cyclooctynes under physiological conditions, useful for in vivo labeling without copper .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the propargyl group as a hydrogen-bond acceptor. Validate with MD simulations for stability .
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or electrophilic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
